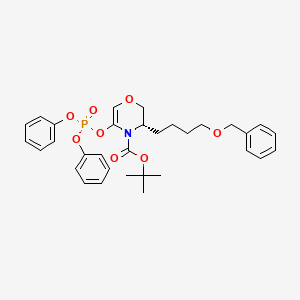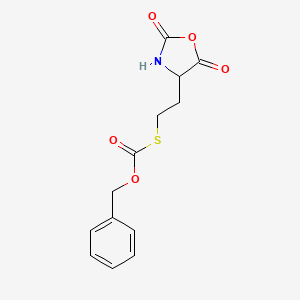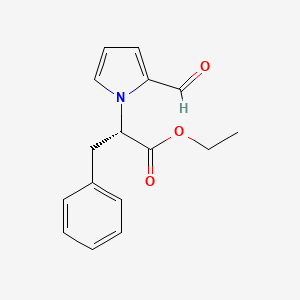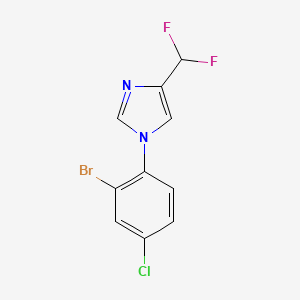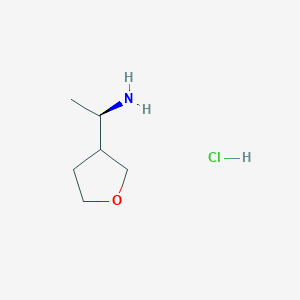
(1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hcl is a chemical compound that features a tetrahydrofuran ring attached to an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hcl typically involves the following steps:
Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-butanediol under acidic conditions.
Attachment of Ethanamine Group: The ethanamine group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated tetrahydrofuran derivative.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the tetrahydrofuran ring or the ethanamine moiety.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while substitution reactions can produce a variety of functionalized derivatives.
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain chemical reactions.
Biology:
Biochemical Studies: The compound can be used to study enzyme-substrate interactions and other biochemical processes.
Medicine:
Pharmaceutical Development:
Industry:
Material Science: The compound may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hcl depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the biological system and the specific function of the compound.
Vergleich Mit ähnlichen Verbindungen
(1S)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hcl: A stereoisomer with potentially different biological activity.
Tetrahydrofuran-2-ylmethanamine: A compound with a similar structure but different substitution pattern.
Uniqueness: (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hcl is unique due to its specific stereochemistry and the presence of both a tetrahydrofuran ring and an ethanamine group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H14ClNO |
|---|---|
Molekulargewicht |
151.63 g/mol |
IUPAC-Name |
(1R)-1-(oxolan-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(7)6-2-3-8-4-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6?;/m1./s1 |
InChI-Schlüssel |
ZYZOZVDOIHZJFI-VQALBSKCSA-N |
Isomerische SMILES |
C[C@H](C1CCOC1)N.Cl |
Kanonische SMILES |
CC(C1CCOC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



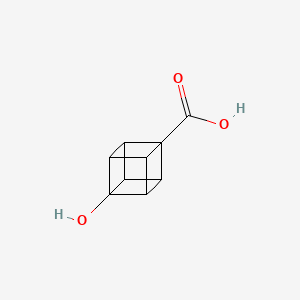


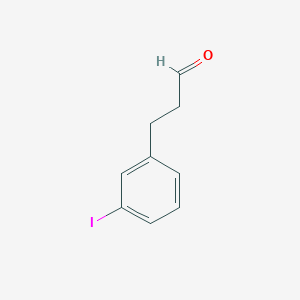
![9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid](/img/structure/B13033074.png)
![5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033079.png)
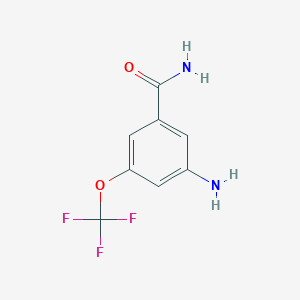
![(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033087.png)
